molecular formula C9H7ClN2O B572866 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-64-9

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B572866
CAS No.: 1313712-64-9
M. Wt: 194.618
InChI Key: GWNBXFZPPDNBSX-UHFFFAOYSA-N
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Description

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 6th position, along with an aldehyde group at the 2nd position, makes this compound unique and potentially useful in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2nd position, which allows for various chemical modifications and reactions. This structural feature makes it a versatile compound for use in different scientific and industrial applications .

Properties

IUPAC Name

8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBXFZPPDNBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724473
Record name 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-64-9
Record name 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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